3-fluoro-N-{4-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide
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Overview
Description
3-fluoro-N-{4-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide is an organic compound with a complex structure that includes a fluorine atom, a piperazine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{4-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling of the Piperazine Ring: The piperazine ring is coupled to the pyrazole ring through a nucleophilic substitution reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{4-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-fluoro-N-{4-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{4-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-(4-methyl-1-piperazinyl)aniline
- 4-methyl-1-piperazinyl-1H-pyrazole
Uniqueness
3-fluoro-N-{4-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, piperazine ring, and pyrazole ring contribute to its stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C22H22FN5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-fluoro-N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide |
InChI |
InChI=1S/C22H22FN5O2/c1-26-10-12-27(13-11-26)22(30)19-15-24-28(18-8-3-2-4-9-18)20(19)25-21(29)16-6-5-7-17(23)14-16/h2-9,14-15H,10-13H2,1H3,(H,25,29) |
InChI Key |
NGXZDUMCZAGUAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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